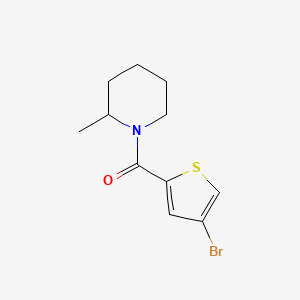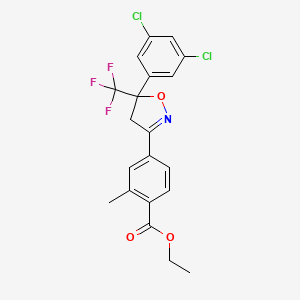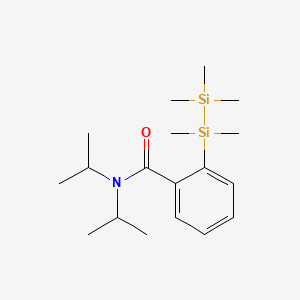
(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide
概要
説明
(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide is an organosilicon compound that features a chloromethyl group attached to a dimethylsilyl group, which is further connected to a methylbenzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide typically involves the reaction of chloromethyl(dimethyl)silane with 4-methylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize the yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions
(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-silicon bonds.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methylbenzenesulfonamide moiety, resulting in the formation of sulfone derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in anhydrous solvents to reduce the sulfonamide group.
Major Products Formed
Nucleophilic Substitution: Products include azido, cyano, and amino derivatives of the original compound.
Oxidation: Sulfone derivatives are the major products formed.
Reduction: Amine derivatives are obtained upon reduction of the sulfonamide group.
科学的研究の応用
(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: The compound is utilized in the development of advanced materials with unique properties such as enhanced thermal stability and mechanical strength.
Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition mechanisms.
作用機序
The mechanism of action of (((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The dimethylsilyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The sulfonamide moiety can interact with active sites of enzymes, further contributing to its inhibitory effects.
類似化合物との比較
Similar Compounds
- (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane
- (((Chloromethyl)dimethylsilyl)methyl)phenylsulfonamide
- (((Chloromethyl)dimethylsilyl)methyl)benzamide
Uniqueness
(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide is unique due to the presence of both a chloromethyl group and a sulfonamide moiety, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
N-[[chloromethyl(dimethyl)silyl]methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2SSi/c1-10-4-6-11(7-5-10)16(14,15)13-9-17(2,3)8-12/h4-7,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYNGDLGOJQOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[Si](C)(C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2SSi | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.87 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3aR,4R,5R,6aS)-2-Oxo-4-((R,E)-3-oxo-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8234336.png)









